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Compound of Interest

Compound Name: Ethyl 3-amino-4-hydroxybenzoate

Cat. No.: B170505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl
3-amino-4-hydroxybenzoate (CAS No: 13052-92-1). Due to the limited availability of

published experimental spectra for this specific compound, this document outlines the

anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data based on its chemical structure and by referencing closely related analogs. Furthermore, it

details the standard experimental protocols for acquiring such data.

Chemical Structure and Properties
Ethyl 3-amino-4-hydroxybenzoate is an organic compound with the molecular formula

C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its structure consists of a benzene ring

substituted with an ethyl ester group, an amino group, and a hydroxyl group.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 3-amino-4-
hydroxybenzoate. These predictions are based on established principles of spectroscopy and

analysis of similar molecules.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.3 Triplet 3H -CH₃ (Ethyl group)

~4.2 Quartet 2H -CH₂- (Ethyl group)

~4.5-5.5 Broad Singlet 2H -NH₂

~6.8 Doublet 1H Ar-H

~7.2 Doublet of doublets 1H Ar-H

~7.4 Doublet 1H Ar-H

~9.0-10.0 Broad Singlet 1H -OH

Note: The solvent used for NMR analysis can influence the chemical shifts of labile protons (-

NH₂ and -OH).

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~14 -CH₃ (Ethyl group)

~60 -CH₂- (Ethyl group)

~115 Ar-C

~118 Ar-C

~120 Ar-C

~125 Ar-C

~145 Ar-C (C-OH)

~150 Ar-C (C-NH₂)

~165 C=O (Ester)

Table 3: Predicted IR Absorption Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Functional Group

3500-3300 O-H stretch (Phenol), N-H stretch (Amine)

3100-3000 C-H stretch (Aromatic)

2980-2850 C-H stretch (Aliphatic)

~1700 C=O stretch (Ester)

~1600, ~1480 C=C stretch (Aromatic)

~1250 C-O stretch (Ester)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

181 [M]⁺ (Molecular ion)

152 [M - C₂H₅]⁺

136 [M - OC₂H₅]⁺

123 [M - C₂H₅O₂]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in an NMR tube. The spectrum is recorded on a spectrometer, with typical

frequencies for ¹H NMR ranging from 300 to 600 MHz. Chemical shifts are reported in parts per

million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin

film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt
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plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded

using an FTIR spectrometer.

Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. For a volatile and

thermally stable compound, electron ionization (EI) is a common method. The sample is

vaporized and bombarded with a high-energy electron beam, causing ionization and

fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and

detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with Ethyl 3-amino-4-
hydroxybenzoate, providing both anticipated data for structural confirmation and the

methodologies for its experimental acquisition.

To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3-amino-4-
hydroxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170505#spectroscopic-data-of-ethyl-3-amino-4-
hydroxybenzoate-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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